molecular formula C20H43O4P B14461406 1-Nonanol, 8-methyl-, hydrogen phosphate CAS No. 67953-31-5

1-Nonanol, 8-methyl-, hydrogen phosphate

Katalognummer: B14461406
CAS-Nummer: 67953-31-5
Molekulargewicht: 378.5 g/mol
InChI-Schlüssel: IAONKHJEAQWGBJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Nonanol, 8-methyl-, hydrogen phosphate is a chemical compound with the molecular formula C₂₀H₄₃O₄P It is a type of organic phosphate ester, which is often used in various industrial and scientific applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Nonanol, 8-methyl-, hydrogen phosphate typically involves the reaction of 8-methyl-1-nonanol with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

[ \text{8-methyl-1-nonanol} + \text{Phosphoric acid} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to ensure complete conversion of the starting materials to the desired product. The product is then purified using techniques such as distillation or crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

1-Nonanol, 8-methyl-, hydrogen phosphate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding phosphates and other oxidation products.

    Reduction: It can be reduced under specific conditions to yield different reduced forms.

    Substitution: The hydrogen phosphate group can be substituted with other functional groups in the presence of suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce various substituted phosphates.

Wissenschaftliche Forschungsanwendungen

1-Nonanol, 8-methyl-, hydrogen phosphate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: This compound can be used in studies related to enzyme activity and metabolic pathways.

    Industry: It is used in the manufacture of surfactants, lubricants, and other industrial products.

Wirkmechanismus

The mechanism of action of 1-Nonanol, 8-methyl-, hydrogen phosphate involves its interaction with specific molecular targets and pathways. The phosphate group can participate in various biochemical reactions, including phosphorylation and dephosphorylation processes. These reactions are crucial in regulating cellular activities and metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Nonanol: A straight-chain fatty alcohol with similar properties but lacks the phosphate group.

    8-methyl-1-nonanol: The precursor to 1-Nonanol, 8-methyl-, hydrogen phosphate, used in its synthesis.

    Phosphoric acid esters: A broader class of compounds with similar chemical structures and properties.

Uniqueness

This compound is unique due to the presence of both the nonanol and phosphate moieties, which confer distinct chemical and physical properties. This combination makes it suitable for specific applications that other similar compounds may not fulfill.

Eigenschaften

CAS-Nummer

67953-31-5

Molekularformel

C20H43O4P

Molekulargewicht

378.5 g/mol

IUPAC-Name

bis(8-methylnonyl) hydrogen phosphate

InChI

InChI=1S/C20H43O4P/c1-19(2)15-11-7-5-9-13-17-23-25(21,22)24-18-14-10-6-8-12-16-20(3)4/h19-20H,5-18H2,1-4H3,(H,21,22)

InChI-Schlüssel

IAONKHJEAQWGBJ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CCCCCCCOP(=O)(O)OCCCCCCCC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.